Identifying and minimizing off-target effects of (S)-(+)-Dimethindene maleate

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Compound of Interest

Compound Name: (S)-(+)-Dimethindene maleate

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Technical Support Center: (S)-(+)-Dimethindene Maleate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of **(S)-(+)-Dimethindene maleate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-(+)-Dimethindene maleate?

(S)-(+)-Dimethindene maleate is a first-generation antihistamine. Its primary mechanism of action is as a selective antagonist of the histamine H1 receptor.[1][2] By blocking the H1 receptor, it prevents histamine from binding and initiating the signaling cascade that leads to allergic symptoms such as itching, swelling, and redness.[2][3] The (R)-(-)-enantiomer of dimethindene is primarily responsible for the bioactivity at the histamine H1 receptor.[1]

Q2: What are the known off-target effects of (S)-(+)-Dimethindene maleate?

The most well-documented off-target effect of **(S)-(+)-Dimethindene maleate** is its activity as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[4][5] It exhibits lower affinity for M1, M3, and M4 muscarinic receptors.[4][5] Some studies indicate it has no



significant effect on H2 or H3 histamine receptors.[6] Its anticholinergic properties may contribute to some of its side effects.[2]

Q3: How can I predict potential off-target effects of (S)-(+)-Dimethindene maleate in silico?

Before beginning wet-lab experiments, computational or in silico methods can be employed to predict potential off-target interactions. These approaches use the chemical structure of **(S)-(+)-Dimethindene maleate** to screen against databases of known protein targets.[7][8] Methods include:

- Chemical Similarity and Machine Learning: These approaches compare the structure of dimethindene to other compounds with known off-target activities to predict potential interactions.[9]
- Structure-Based (Target-Centric) Approaches: If the 3D structure of a potential off-target protein is known, docking studies can be performed to predict the binding affinity of dimethindene.

Q4: What are the primary experimental approaches to identify off-target effects?

Experimental identification of off-target effects can be categorized as either broad screening or targeted investigation.

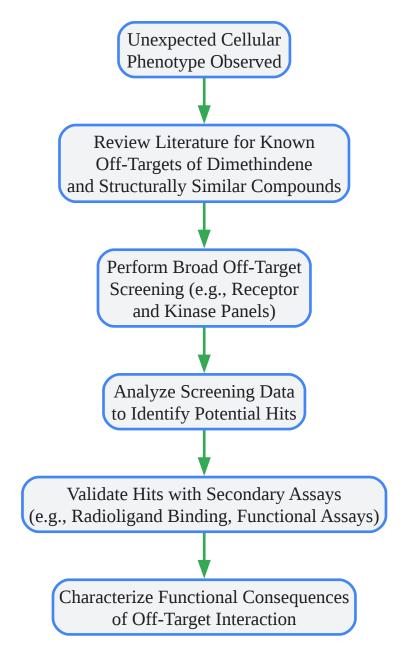
- Broad Off-Target Screening: This involves testing the compound against a large panel of receptors, enzymes (like kinases), and ion channels to identify unexpected interactions.[10]
 [11] Commercial services offer panels for this purpose.
- Targeted Investigation: Based on in silico predictions or observed physiological effects, specific assays can be run to investigate interactions with particular targets.

Troubleshooting Guides Issue 1: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that cannot be explained by H1 receptor antagonism, it may be due to an off-target effect.

Troubleshooting Workflow for Investigating Unexpected Phenotypes





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Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue 2: High Background in Radioligand Binding Assays

High background, or non-specific binding, can obscure the true specific binding signal in your assay.



Troubleshooting Steps:

- Radioligand Quality: Ensure the radioligand is not degraded and is of high purity.
- Reduce Non-Specific Binding to Filters/Plates:
 - Pre-treat glass fiber filters with a solution like 0.3% polyethyleneimine (PEI).
 - Use low-protein binding plates.
- Optimize Washing Steps:
 - Increase the number of wash cycles with ice-cold wash buffer.
 - Ensure the filter is not allowed to dry out between washes.
- Adjust Assay Buffer Composition: The inclusion of bovine serum albumin (BSA) in the assay buffer can sometimes reduce non-specific binding.

Issue 3: Compound Precipitation in Cellular Assays

(S)-(+)-Dimethindene maleate, like many small molecules, may have limited aqueous solubility, leading to precipitation in cell culture media.

Troubleshooting Steps:

- Solvent and Stock Solution:
 - Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
 - Ensure the final DMSO concentration in the assay is low (ideally <0.1%) to avoid cellular toxicity.[4]
- Dilution Method:
 - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.
 - Add the compound dropwise to the medium while gently vortexing to facilitate mixing.[4]



- Determine Maximum Soluble Concentration:
 - Before your main experiment, perform a solubility test by preparing a serial dilution of the compound in your assay medium.
 - Visually inspect for precipitation or measure absorbance at a high wavelength (e.g., 600 nm) to detect turbidity.[1]

Data Presentation

Table 1: Binding Affinities of **(S)-(+)-Dimethindene maleate** at On-Target and Off-Target Receptors

Receptor	pKi	Ki (nM)	Reference(s)
On-Target			
Histamine H1	7.48	33.1	[4][12]
Off-Target			
Muscarinic M1	7.08	83.2	[4][12]
Muscarinic M2	7.78	16.6	[4][12]
Muscarinic M3	6.70	200	[4][12]
Muscarinic M4	7.00	100	[4][12]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

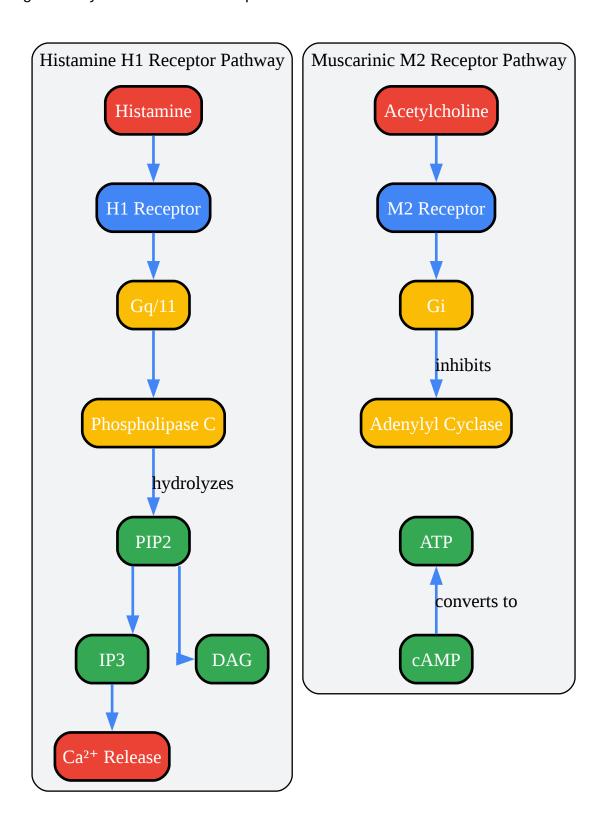
Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 and Muscarinic M2 Receptors

This protocol is a general guideline and should be optimized for your specific laboratory conditions.



Signaling Pathway for H1 and M2 Receptors



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Caption: Signaling pathways for H1 and M2 receptors.

Materials:

- Membrane Preparations: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or the human muscarinic M2 receptor.[13][14]
- Radioligands:
 - For H1 Receptor: [3H]pyrilamine or [3H]mepyramine.[13][15]
 - For M2 Receptor: [3H]N-methylscopolamine ([3H]NMS).[16]
- Unlabeled Competitor (for non-specific binding):
 - For H1 Receptor: Mianserin or a high concentration of unlabeled dimethindene.
 - For M2 Receptor: Atropine or a high concentration of unlabeled dimethindene.
- (S)-(+)-Dimethindene maleate
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail
- · Glass fiber filters and a cell harvester
- Scintillation counter

Procedure:

- Prepare Reagents: Prepare serial dilutions of (S)-(+)-Dimethindene maleate. Prepare solutions of the radioligand and the unlabeled competitor for non-specific binding determination.
- Assay Setup: In a 96-well plate, set up triplicate wells for:



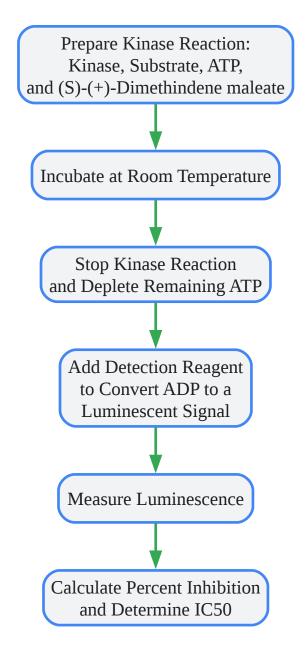
- Total Binding: Membrane preparation + radioligand + assay buffer.
- Non-Specific Binding (NSB): Membrane preparation + radioligand + high concentration of unlabeled competitor.
- Test Compound: Membrane preparation + radioligand + serial dilutions of (S)-(+) Dimethindene maleate.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding Non-Specific Binding.
 - Plot the percentage of specific binding against the concentration of (S)-(+)-Dimethindene maleate.
 - Determine the IC50 value (the concentration of dimethindene that inhibits 50% of specific radioligand binding).
 - Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for a luminescence-based kinase assay.

Experimental Workflow for Kinase Inhibition Assay





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Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

- Kinase: Purified recombinant kinase of interest.
- Kinase Substrate: A peptide or protein that is a substrate for the kinase.
- ATP



- (S)-(+)-Dimethindene maleate
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay Kit (or similar)
- Luminometer

Procedure:

- Prepare Reagents: Prepare serial dilutions of (S)-(+)-Dimethindene maleate.
- Kinase Reaction: In a white 384-well plate, add:
 - Kinase assay buffer.
 - (S)-(+)-Dimethindene maleate at various concentrations (include a no-inhibitor control).
 - Kinase and substrate mixture.
 - Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop Reaction and Detect ADP:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30-60 minutes.
- Measure Luminescence: Read the luminescent signal using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.



- Calculate the percent inhibition for each concentration of (S)-(+)-Dimethindene maleate.
- Plot percent inhibition versus compound concentration to determine the IC50 value.

Protocol 3: Cellular Calcium Flux Assay for H1 Receptor Antagonism

This protocol measures the ability of **(S)-(+)-Dimethindene maleate** to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.

Materials:

- Cell Line: HEK293 or U2OS cells stably expressing the human histamine H1 receptor.[12]
 [17][18]
- Cell Culture Medium: e.g., DMEM with 10% FBS.
- Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.[5][7]
- Histamine (as the agonist)
- (S)-(+)-Dimethindene maleate
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence plate reader with liquid handling capabilities.

Procedure:

- Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.
- Dye Loading:
 - · Remove the culture medium.
 - Add the calcium-sensitive dye loading solution to each well.



- Incubate at 37°C for 60 minutes.
- Cell Washing: Wash the cells with assay buffer to remove excess dye.
- Compound Incubation: Add serial dilutions of (S)-(+)-Dimethindene maleate to the wells and incubate for a specified time (e.g., 15-30 minutes).
- Fluorescence Measurement:
 - Place the plate in the fluorescence plate reader.
 - Record a baseline fluorescence reading.
 - Add a pre-determined concentration of histamine (e.g., EC80) to all wells to stimulate the H1 receptor.
 - Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
 - Calculate the inhibition of the histamine-induced calcium response by (S)-(+) Dimethindene maleate at each concentration.
 - Plot the percent inhibition against the concentration of dimethindene to determine the IC50 value.

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